Cas no 1806970-08-0 (Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate)

Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate
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- Inchi: 1S/C9H7ClF3NO2/c1-16-8(15)4-2-5(10)7(6(14)3-4)9(11,12)13/h2-3H,14H2,1H3
- InChI Key: XZLVSJJFUBKICY-UHFFFAOYSA-N
- SMILES: ClC1=CC(C(=O)OC)=CC(=C1C(F)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 272
- XLogP3: 2.6
- Topological Polar Surface Area: 52.3
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015008615-250mg |
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate |
1806970-08-0 | 97% | 250mg |
480.00 USD | 2021-06-21 | |
Alichem | A015008615-500mg |
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate |
1806970-08-0 | 97% | 500mg |
790.55 USD | 2021-06-21 | |
Alichem | A015008615-1g |
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate |
1806970-08-0 | 97% | 1g |
1,579.40 USD | 2021-06-21 |
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate Related Literature
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
Additional information on Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate (CAS No. 1806970-08-0): A Comprehensive Overview
Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate, identified by its CAS number 1806970-08-0, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This compound belongs to the class of benzoic acid derivatives, characterized by its unique structural features that include an amino group, a chloro substituent, and a trifluoromethyl group. These structural elements contribute to its distinct chemical properties and potential biological activities, making it a subject of considerable interest in both academic research and industrial applications.
The molecular structure of Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate consists of a benzoate core with functional groups strategically positioned to enhance its reactivity and biological efficacy. The presence of the amino group at the 3-position and the chloro group at the 5-position introduces polarity and electron-withdrawing effects, respectively, which can influence its interactions with biological targets. Additionally, the trifluoromethyl group at the 4-position further modulates its electronic properties, potentially enhancing lipophilicity and metabolic stability.
In recent years, there has been growing interest in benzoic acid derivatives due to their diverse pharmacological profiles. Studies have demonstrated that these compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of functional groups in Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate suggests that it may interact with various biological targets, making it a promising candidate for further investigation.
One of the most compelling aspects of Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate is its potential as a scaffold for drug development. The benzoate core is a well-established pharmacophore in medicinal chemistry, known for its ability to engage with biological receptors and enzymes. By modifying the substituents on this core structure, researchers can fine-tune the properties of the compound to optimize its therapeutic effects. The amino group, in particular, can serve as a site for further derivatization, allowing for the creation of more complex molecules with enhanced bioactivity.
Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling techniques can predict how Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate will interact with target proteins, providing valuable insights into its mechanism of action. These predictions can guide experimental design and help identify optimal analogs for further development. Such computational approaches are increasingly integral to modern drug discovery pipelines, streamlining the process from initial hit identification to final optimization.
The synthesis of Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate presents unique challenges due to the sensitivity of its functional groups. However, recent improvements in synthetic methodologies have made it more feasible to produce this compound in high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly useful in constructing complex molecular architectures while maintaining regioselectivity and stereoselectivity.
In addition to its potential as an intermediate in drug synthesis, Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate may also find applications in material science and agrochemicals. Its unique structural features make it a versatile building block for designing novel materials with specific properties. For instance, derivatives of this compound could be explored for their photophysical characteristics or as precursors to functional polymers.
The future directions for research on Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate are multifaceted. Further exploration of its biological activities will be crucial in determining its therapeutic potential. Preclinical studies are needed to evaluate its efficacy and safety profiles in vivo. Additionally, investigating its interactions with specific enzymes or receptors will provide deeper insights into its mechanism of action and help identify potential side effects.
The development of new synthetic routes will also be an important area of focus. Optimizing synthetic protocols will not only improve access to this compound but also enable the production of analogs with tailored properties. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits.
In conclusion, Methyl 3-amino-5-chloro-4-(trifluoromethyl)benzoate (CAS No. 1806970-08-0) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable scaffold for drug development, while recent advances in computational chemistry and synthetic methodologies offer new opportunities for exploration. As research continues to uncover its biological activities and synthetic possibilities, this compound is poised to play an important role in future therapeutic innovations.
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